7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one
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Overview
Description
7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one is a chemical compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include benzofuran derivatives and prop-1-enyl precursors.
Reaction Conditions: The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of 7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one, known for its diverse biological activities.
Coumarin: A structurally related compound with similar applications in medicine and industry.
Chromone: Another related compound with potential therapeutic properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H12O2/c1-2-4-8-5-3-6-9-7-10(12)13-11(8)9/h2,4,7H,3,5-6H2,1H3/b4-2- |
InChI Key |
MBQZTDGWJFAQMJ-RQOWECAXSA-N |
Isomeric SMILES |
C/C=C\C1=C2C(=CC(=O)O2)CCC1 |
Canonical SMILES |
CC=CC1=C2C(=CC(=O)O2)CCC1 |
Origin of Product |
United States |
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